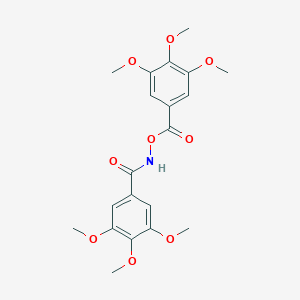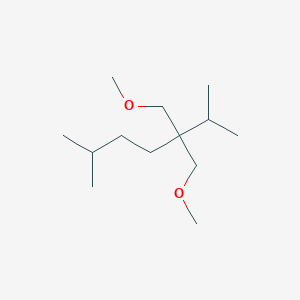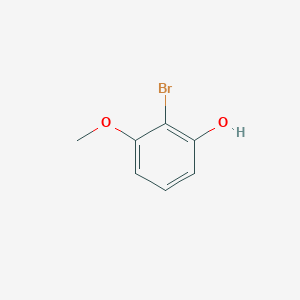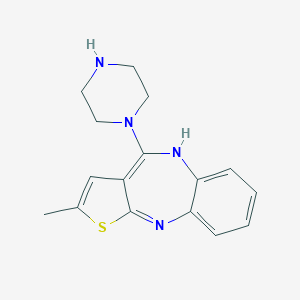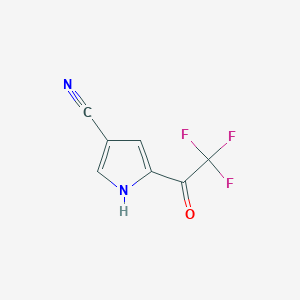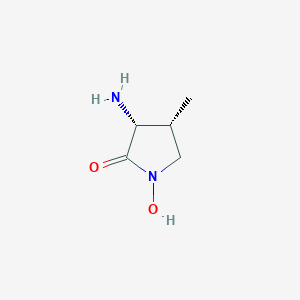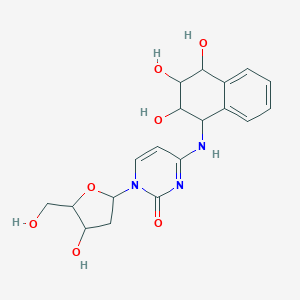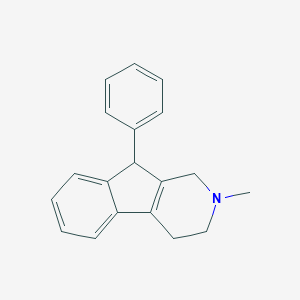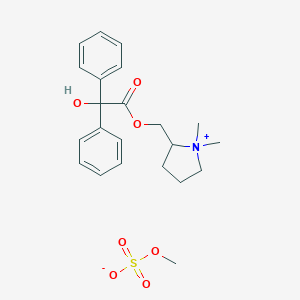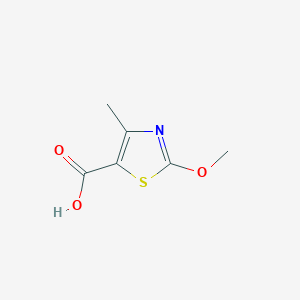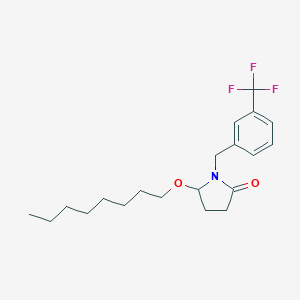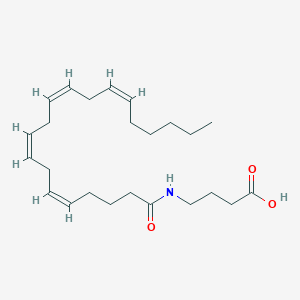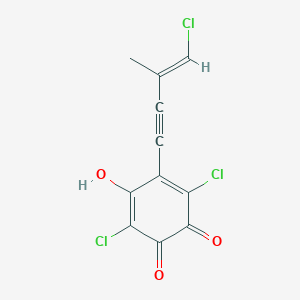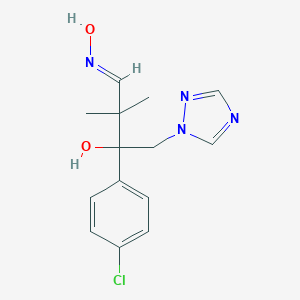
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation, fungal and bacterial growth, and cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime can have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal and antibacterial properties by inhibiting the growth of certain fungi and bacteria. Additionally, it has been studied for its potential to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime in lab experiments is its potential to be used as a therapeutic agent in various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime. These include further studies on its potential use as a therapeutic agent in various diseases, exploring its mechanism of action, and investigating its potential side effects. Additionally, research can be conducted to develop more efficient synthesis methods and explore its potential applications in other fields of scientific research.
In conclusion, 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime involves the reaction of 4-chlorobenzaldehyde, dimethyl acetal, and hydroxylamine hydrochloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions in ethanol and produces the desired compound in good yield.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antifungal, and antibacterial properties. Additionally, it has been explored for its potential use as a therapeutic agent in cancer treatment.
Propriétés
Numéro CAS |
126489-86-9 |
|---|---|
Nom du produit |
1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime |
Formule moléculaire |
C14H17ClN4O2 |
Poids moléculaire |
308.76 g/mol |
Nom IUPAC |
(4E)-2-(4-chlorophenyl)-4-hydroxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H17ClN4O2/c1-13(2,7-18-21)14(20,8-19-10-16-9-17-19)11-3-5-12(15)6-4-11/h3-7,9-10,20-21H,8H2,1-2H3/b18-7+ |
Clé InChI |
JPKARLXXWXJTKF-CNHKJKLMSA-N |
SMILES isomérique |
CC(C)(/C=N/O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES |
CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES canonique |
CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Synonymes |
Bay U 3625 Bay U 3625, (+-)-isomer Bay-U 3625 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



